molecular formula C10H9ClN2O2 B15296860 2-Aminoquinoline-6-carboxylic Acid Hydrochloride

2-Aminoquinoline-6-carboxylic Acid Hydrochloride

Cat. No.: B15296860
M. Wt: 224.64 g/mol
InChI Key: RRJOCKKWMZHBRK-UHFFFAOYSA-N
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Description

2-Aminoquinoline-6-carboxylic Acid Hydrochloride is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position and a carboxylic acid group at the sixth position on the quinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinoline-6-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoline-6-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, quinoline-6-alcohols, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminoquinoline-6-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-6-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminoquinoline-6-carboxylic Acid Hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-aminoquinoline-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H8N2O2.ClH/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9;/h1-5H,(H2,11,12)(H,13,14);1H

InChI Key

RRJOCKKWMZHBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O.Cl

Origin of Product

United States

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